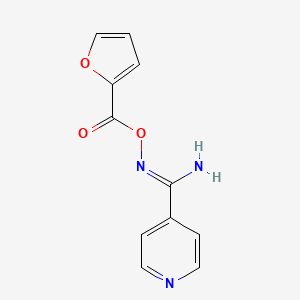![molecular formula C24H20N4O4 B5491095 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5491095.png)
1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine is a compound that has been studied for its potential therapeutic applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine varies depending on the scientific research field. In cancer research, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic Bcl-2 protein. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In inflammation research, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor kappa B (NF-κB). In microbial infections research, this compound inhibits the growth of various pathogenic microorganisms by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In microbial infections research, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various pathogenic microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine in lab experiments include its potential therapeutic applications in various scientific research fields, its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its antimicrobial properties. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine. In cancer research, future studies could focus on the development of novel drug delivery systems for this compound and the identification of its potential targets in cancer cells. In inflammation research, future studies could focus on the identification of its potential targets in the NF-κB pathway and the development of more potent analogs. In microbial infections research, future studies could focus on the identification of its potential targets in the cell membrane of pathogenic microorganisms and the development of more potent analogs. Overall, the study of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine holds great promise for the development of novel therapeutics in various scientific research fields.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine involves a multi-step process that includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoyl piperazine. The final step involves the reaction of the resulting intermediate with 2-furoyl chloride to yield the desired compound.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine has been studied for its potential therapeutic applications in various scientific research fields such as cancer, inflammation, and microbial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In microbial infections research, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various pathogenic microorganisms.
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c29-23(27-11-13-28(14-12-27)24(30)20-10-5-15-31-20)19-9-4-8-18(16-19)22-26-25-21(32-22)17-6-2-1-3-7-17/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVFMPZXHSBGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0138937.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5491022.png)
![N-allyl-N-isopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5491030.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5491031.png)

![4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5491048.png)
![methyl [(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5491049.png)

![N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5491069.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5491072.png)
![1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B5491074.png)
![N-{3-[(ethylsulfonyl)amino]phenyl}acetamide](/img/structure/B5491082.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5491085.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5491091.png)
![N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide](/img/structure/B5491092.png)